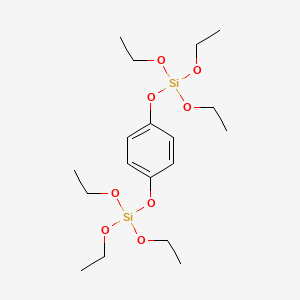
1,4-Bis(triethoxysilanyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(triethoxysilanyloxy)benzene is a useful research compound. Its molecular formula is C18H34O8Si2 and its molecular weight is 434.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Periodic Mesoporous Organosilicas (PMOs)
1,4-Bis(triethoxysilanyloxy)benzene serves as a precursor in the synthesis of periodic mesoporous organosilicas (PMOs), which are materials characterized by their ordered pore structures and high surface areas. PMOs have applications in:
- Catalysis : Their tunable porosity allows for selective catalysis in chemical reactions.
- Drug Delivery : PMOs can encapsulate drugs and release them in a controlled manner.
| Application | Description |
|---|---|
| Catalysis | Used to create catalysts with high surface area for effective reactions. |
| Drug Delivery | Encapsulation of therapeutic agents for targeted delivery. |
Surface Modification
The compound is utilized for modifying surfaces to enhance properties such as hydrophobicity and adhesion. This application is particularly relevant in:
- Coatings : Creating water-repellent surfaces for various substrates.
- Adhesives : Improving the bonding strength between different materials.
Case Study: Water Repellent Coatings
In a study conducted by Gelest, Inc., this compound was incorporated into coatings that demonstrated significant improvements in water repellency compared to traditional coatings. The modified surfaces showed a contact angle increase from 90° to over 120°, indicating enhanced hydrophobic properties .
Composite Materials
Incorporating this silane compound into composite materials enhances mechanical properties and durability. Its role includes:
- Filler for Composites : Enhancing strength and thermal stability.
- Anti-Stiction Coatings : Reducing friction between surfaces.
| Composite Type | Benefits |
|---|---|
| Polymer Composites | Improved tensile strength and thermal resistance. |
| Metal Composites | Enhanced wear resistance and reduced friction. |
Electronics
This compound is also used in the electronics industry for:
- Silicon-based Materials : Enhancing the performance of silicon wafers by improving surface characteristics.
- Insulating Layers : Providing better dielectric properties in electronic devices.
Environmental Applications
The compound has potential applications in environmental remediation through:
- Adsorbents : Developing materials that can capture pollutants from water and air due to their high surface area.
Propiedades
Fórmula molecular |
C18H34O8Si2 |
|---|---|
Peso molecular |
434.6 g/mol |
Nombre IUPAC |
triethyl (4-triethoxysilyloxyphenyl) silicate |
InChI |
InChI=1S/C18H34O8Si2/c1-7-19-27(20-8-2,21-9-3)25-17-13-15-18(16-14-17)26-28(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 |
Clave InChI |
GVTKAXOMUUJOBN-UHFFFAOYSA-N |
SMILES |
CCO[Si](OCC)(OCC)OC1=CC=C(C=C1)O[Si](OCC)(OCC)OCC |
SMILES canónico |
CCO[Si](OCC)(OCC)OC1=CC=C(C=C1)O[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















